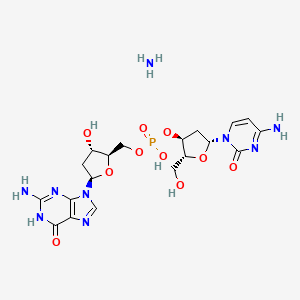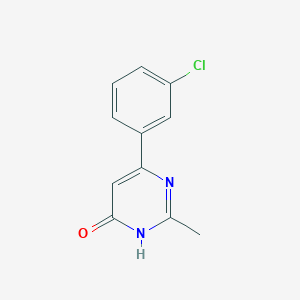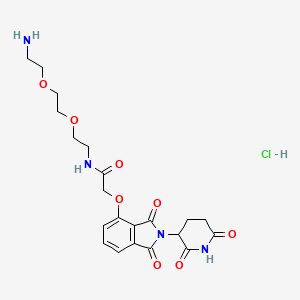
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Descripción general
Descripción
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a synthesized conjugate formulation designed as an E3 ligase ligand-linker conjugate . It incorporates a cereblon ligand based on Thalidomide and a linker component commonly utilized in PROTAC technology .
Synthesis Analysis
The synthesis of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride involves the incorporation of a cereblon ligand derived from Thalidomide and a 2-unit PEG linker . It’s commonly used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular weight of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is 498.92 . The molecular formula is C21H27ClN4O8 .Chemical Reactions Analysis
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a 2-unit PEG linker used in PROTAC technology .Physical And Chemical Properties Analysis
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a solid substance . It’s recommended to store it at -20°C .Aplicaciones Científicas De Investigación
Cancer Immunomodulation
Thalidomide - linker 14: is utilized as an immunomodulator in cancer treatment. It incorporates an E3 ligase ligand and a linker, which are essential components in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules designed to target specific proteins for degradation, a method that has shown promise in the targeted treatment of cancer .
Drug-Release Studies
In the realm of drug delivery, Thalidomide - linker 14 plays a crucial role in the development of controlled drug-release systems. Its structure allows for the attachment of therapeutic agents, which can be released in a controlled manner, enhancing the efficacy and reducing the side effects of the drugs .
Nanotechnology Applications
The compound’s ability to form stable conjugates makes it valuable in nanotechnology, particularly in the creation of nanocarriers for drug delivery. These nanocarriers can be engineered to deliver drugs to specific sites in the body, improving the precision of treatments .
New Materials Research
Thalidomide - linker 14: is instrumental in the synthesis of new materials, including the development of advanced polymers with potential applications in biomedicine and technology. Its reactive groups facilitate the formation of polymers with desired properties for various applications .
Cell Culture
This compound is applied in cell culture techniques to study cell behavior and function. It can be used to modify the cell culture environment, influencing cell growth and differentiation, which is vital for tissue engineering and regenerative medicine .
Ligand Studies
As a ligand for E3 ubiquitin ligases, Thalidomide - linker 14 is used in the study of ligand-receptor interactions. This research can lead to the discovery of new therapeutic targets and the development of novel drugs .
Polypeptide Synthesis Support
In peptide synthesis, the compound serves as a support material, helping to stabilize polypeptide chains during the synthesis process. This application is crucial in the production of therapeutic peptides and proteins .
Graft Polymer Compounds
Thalidomide - linker 14: is used in the creation of graft polymer compounds. These are polymers to which side chains or branches are attached, and they have diverse applications ranging from drug delivery systems to creating new types of plastics with unique properties .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O8.ClH/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28;/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJQBYYTYFGXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide](/img/structure/B1436885.png)

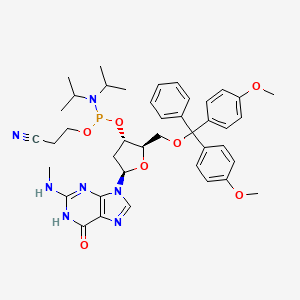

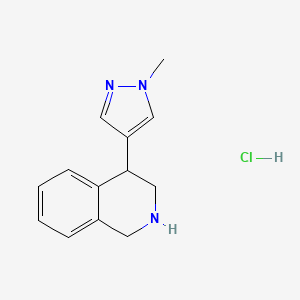
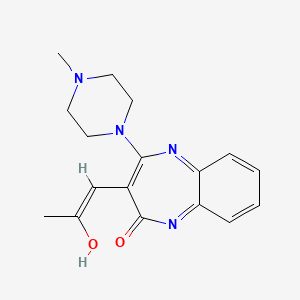
![3-Octylthieno[3,2-b]thiophene](/img/structure/B1436895.png)

![4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436897.png)

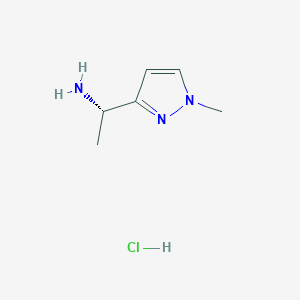
![4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B1436902.png)
